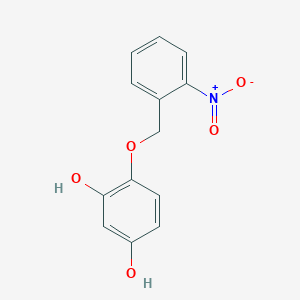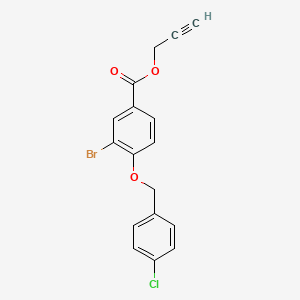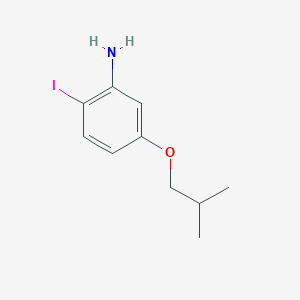
1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine is a chemical compound with the molecular formula C10H16N2O. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 5th position of the pyridine ring. This compound is used primarily in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-ethoxy-5-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with ethylamine under controlled conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving alkylation reactions. The process may be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-3-yl)ethanamine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
1-(Pyridin-3-yl)ethanamine: Lacks both the ethoxy and methyl groups, resulting in different chemical properties.
Uniqueness
1-(6-Ethoxy-5-methylpyridin-3-yl)ethanamine is unique due to the presence of both ethoxy and methyl groups on the pyridine ring.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(6-ethoxy-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-4-13-10-7(2)5-9(6-12-10)8(3)11/h5-6,8H,4,11H2,1-3H3 |
InChI Key |
YTXMPZDVIAYLBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1C)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


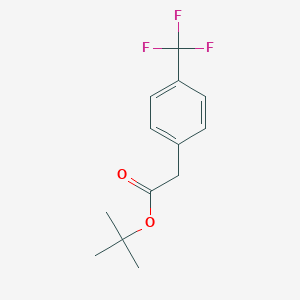
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13011554.png)
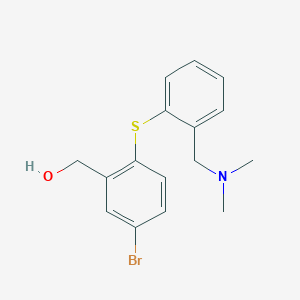
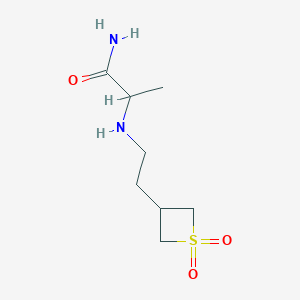
![Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13011572.png)
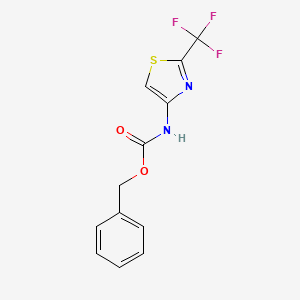
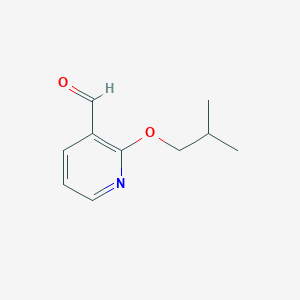
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13011589.png)
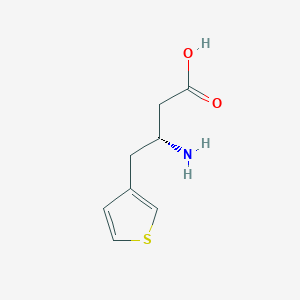
![6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13011599.png)

